4-(Benzyloxy)-2-chloroquinazoline
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Overview
Description
4-(Benzyloxy)-2-chloroquinazoline is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloroquinazoline typically involves the reaction of 2-chloroquinazoline with benzyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom in 2-chloroquinazoline is replaced by the benzyloxy group. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloroquinazoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinazoline derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, leading to the formation of 4-(Benzyloxy)quinazoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as DMF or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Quinazoline derivatives with oxidized benzyloxy groups.
Reduction: 4-(Benzyloxy)quinazoline.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-chloroquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets depend on the specific application and require further research.
Comparison with Similar Compounds
4-(Benzyloxy)-2-chloroquinazoline can be compared with other quinazoline derivatives such as:
4-(Benzyloxy)-2-hydroxyquinazoline: Similar structure but with a hydroxyl group instead of chlorine.
2-Chloroquinazoline: Lacks the benzyloxy group, making it less versatile in certain reactions.
4-(Benzyloxy)quinazoline:
The uniqueness of this compound lies in its combination of the benzyloxy group and chlorine atom, which enhances its chemical properties and broadens its range of applications.
Properties
IUPAC Name |
2-chloro-4-phenylmethoxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15-17-13-9-5-4-8-12(13)14(18-15)19-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPWRHNQAQQAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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